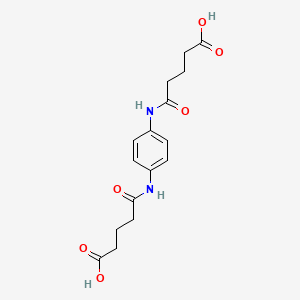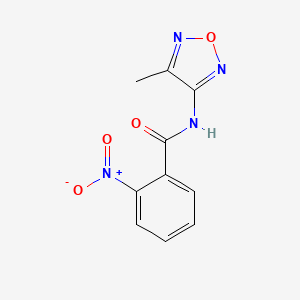
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine, also known as MDPH, is a psychoactive drug that belongs to the class of piperazine derivatives. It has been found to have potential therapeutic applications in the treatment of various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on MDPH are discussed in
作用机制
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It binds to the 5-HT1A, 5-HT2A, and 5-HT2C receptors and activates them, leading to the release of serotonin. It also binds to the D2 receptor and inhibits its activity, leading to a decrease in dopamine release.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has been found to increase the levels of serotonin and decrease the levels of dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It also has neuroprotective effects and can help in the prevention of neurodegenerative diseases.
实验室实验的优点和局限性
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for a long time. However, 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which limits its effectiveness in some experiments.
未来方向
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail and identify new targets for drug development. Additionally, research can be conducted to optimize the synthesis method for 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine and improve its solubility and stability. Finally, studies can be conducted to evaluate the safety and toxicity of 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine in animal models.
合成方法
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine can be synthesized by the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine as a white crystalline solid.
科学研究应用
1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has been found to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3,4-dimethoxybenzyl)-4-(2-methylbenzyl)piperazine has also been found to have neuroprotective effects and can help in the prevention of neurodegenerative diseases.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-6-4-5-7-19(17)16-23-12-10-22(11-13-23)15-18-8-9-20(24-2)21(14-18)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTAXTSZGDGXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)
![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)


![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)
![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)